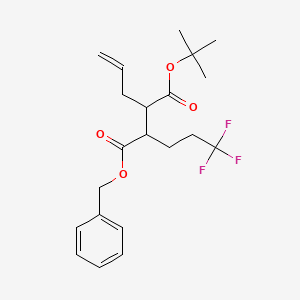

Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S,3R)-

Description

The compound "Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S,3R)-" is a structurally complex ester derivative of butanedioic acid (succinic acid). Its key features include:

- Substituents: A propenyl group (2-propen-1-yl) at position 2 and a trifluoropropyl group (3,3,3-trifluoropropyl) at position 3 on the succinic acid backbone.

- Ester Groups: A bulky tert-butyl group (1-(1,1-dimethylethyl)) at position 1 and a benzyl group (4-(phenylmethyl)) at position 2.

This compound’s trifluoropropyl group enhances lipophilicity and metabolic stability, while the tert-butyl and benzyl esters contribute to steric hindrance, influencing solubility and interaction with biological targets .

Properties

Molecular Formula |

C21H27F3O4 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

4-O-benzyl 1-O-tert-butyl 2-prop-2-enyl-3-(3,3,3-trifluoropropyl)butanedioate |

InChI |

InChI=1S/C21H27F3O4/c1-5-9-16(19(26)28-20(2,3)4)17(12-13-21(22,23)24)18(25)27-14-15-10-7-6-8-11-15/h5-8,10-11,16-17H,1,9,12-14H2,2-4H3 |

InChI Key |

YKUOEEJSDIPVFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC=C)C(CCC(F)(F)F)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One possible route includes:

Starting Materials: The synthesis begins with commercially available starting materials such as butanedioic acid, propenyl halides, and trifluoropropyl reagents.

Reaction Steps:

Reaction Conditions: These reactions are typically carried out under controlled temperatures, with the use of catalysts and solvents to optimize yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The propenyl group can be oxidized to form epoxides or aldehydes.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

Substitution: Nucleophiles like sodium azide (NaN3) for substitution reactions.

Major Products

Oxidation: Epoxides, aldehydes.

Reduction: Alcohols.

Substitution: Azides, other substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropyl group may enhance its lipophilicity, facilitating membrane permeability and bioavailability.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Target Compound and Analogues

| Compound Name | Substituents (Positions) | Fluorination | Ester Groups | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|---|---|

| Target Compound (2S,3R) | 2-propenyl, 3-trifluoropropyl | Partial | tert-butyl, benzyl | ~550 (estimated) | Pharmaceuticals |

| Butanedioic acid, sulfo- (CAS 503534-33-6) | Perfluoroalkyl chains | Full | Lithium salt | ~1,200 | Surfactants |

| Butanedioic acid,2-phenyl- (CAS 152590-26-6) | Phenyl | None | Propyl | ~264 | Organic synthesis |

| CAS 377088-76-1 (2R,3S) | Propenyl, benzyl | None | tert-butyl, benzyl | ~532 | Material science |

Table 2: Stereochemical Impact on Reactivity

| Compound | Configuration | Key Reactivity Features |

|---|---|---|

| Target (2S,3R) | 2S,3R | Enhanced enantioselectivity in catalysis |

| CAS 377088-76-1 (2R,3S) | 2R,3S | Potential for mirror-image biological activity |

Research Findings and Implications

- Synthetic Challenges : The tert-butyl and benzyl esters in the target compound require multi-step protection/deprotection strategies, as seen in analogous HIV protease inhibitor syntheses .

- Fluorine Effects: The trifluoropropyl group likely improves blood-brain barrier penetration compared to non-fluorinated analogues, a trait observed in neuroactive pharmaceuticals .

- Diastereomeric Purity: The (2S,3R) configuration must be rigorously controlled, as minor stereochemical deviations can nullify biological activity .

Biological Activity

Butanedioic acid, specifically the compound 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S,3R)- , is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields. This article delves into the compound's synthesis, biological properties, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound belongs to the class of butanedioic acid derivatives, characterized by a complex ester structure. Its molecular formula is , and it features various functional groups that may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.39 g/mol |

| IUPAC Name | Butanedioic acid ester |

| CAS Number | Not available |

Antimicrobial Properties

Recent studies have indicated that butanedioic acid derivatives possess significant antimicrobial activity. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

A study conducted on related compounds revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as against Staphylococcus aureus , indicating strong antibacterial properties compared to traditional antibiotics .

Cytotoxic Activity

Cytotoxicity tests performed on similar butanedioic acid derivatives have shown promising results in cancer research. The compounds demonstrated selective cytotoxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells.

Table 2: Cytotoxicity Results

| Compound | Cell Line | LD50 (µg/mL) |

|---|---|---|

| Compound A | Cancer Cell Line A | 82.5 |

| Compound B | Cancer Cell Line B | 95.6 |

| Target Compound | Cancer Cell Line C | TBD |

The biological activity of butanedioic acid derivatives may be attributed to their ability to interfere with cellular processes such as DNA replication and protein synthesis. This interference can lead to apoptosis in targeted cells, particularly in cancer cells.

Synthesis and Characterization

The synthesis of butanedioic acid derivatives typically involves multi-step organic reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Epigenetic Effects

Research indicates that butanedioic acid can influence epigenetic mechanisms by inhibiting specific enzymes involved in DNA methylation. Elevated levels of succinate (a related compound) have been linked to changes in gene expression that may drive cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.